2-Ethyl-3-(methylthio)pyrazine

Flavor chemistry Sensory science Odor threshold

2-Ethyl-3-(methylthio)pyrazine (CAS 72987-62-3) is a sulfur-containing heterocyclic compound within the thiopyrazine subclass. Characterized by an ethyl substituent at the 2-position and a methylthio group at the 3-position on the pyrazine ring , this compound is recognized as a high-potency odorant primarily employed as a flavoring agent in the food industry.

Molecular Formula C7H10N2S
Molecular Weight 154.24 g/mol
CAS No. 72987-62-3
Cat. No. B1583148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-3-(methylthio)pyrazine
CAS72987-62-3
Molecular FormulaC7H10N2S
Molecular Weight154.24 g/mol
Structural Identifiers
SMILESCCC1=NC=CN=C1SC
InChIInChI=1S/C7H10N2S/c1-3-6-7(10-2)9-5-4-8-6/h4-5H,3H2,1-2H3
InChIKeyXYHPPOMSLGJAAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-3-(methylthio)pyrazine (CAS 72987-62-3): Sourcing Guide for High-Potency Meat Flavoring and Pyrazine Research


2-Ethyl-3-(methylthio)pyrazine (CAS 72987-62-3) is a sulfur-containing heterocyclic compound within the thiopyrazine subclass [1]. Characterized by an ethyl substituent at the 2-position and a methylthio group at the 3-position on the pyrazine ring [2], this compound is recognized as a high-potency odorant primarily employed as a flavoring agent in the food industry [3]. Its molecular formula is C7H10N2S (MW 154.23), and it possesses the FEMA number 4631 and JECFA number 2132 [4]. The compound presents as a clear light yellow to pale yellow liquid, practically insoluble in water but soluble in ethanol, with a boiling point range of 234-236°C and a refractive index of 1.568-1.583 at 20°C [4]. It occurs naturally in select matrices including tobacco and wine [5].

2-Ethyl-3-(methylthio)pyrazine: Why Alkylpyrazine Analogues Cannot Be Directly Substituted


Within the alkylpyrazine and thiopyrazine families, minor structural variations generate pronounced differences in odor character, sensory threshold, and regulatory acceptance, rendering generic substitution scientifically and commercially unsound [1]. The specific 2-ethyl-3-methylthio substitution pattern on the pyrazine ring confers a distinctive 'strong roasted or cooked meat' olfactory profile , which diverges substantially from the green, earthy, or nutty notes characteristic of methoxypyrazines [2] or the general roasted notes of simpler alkylpyrazines [3]. Furthermore, regulatory status differs among analogues; 2-Ethyl-3-(methylthio)pyrazine benefits from a formal JECFA evaluation and FEMA GRAS designation under FEMA 4631 [4], while other pyrazine derivatives may have distinct or more restrictive regulatory pathways. The quantified evidence presented below substantiates why this specific compound warrants prioritized consideration for applications requiring a high-potency, meat-oriented flavor signature with established safety credentials.

2-Ethyl-3-(methylthio)pyrazine: Quantified Differentiators in Sensory Threshold, Safety Profile, and Physicochemical Properties


Olfactory Threshold Differentiation: 2-Ethyl-3-(methylthio)pyrazine vs. 2-Ethyl-3-methoxypyrazine and 2-Ethyl-3-methylpyrazine

The olfactory threshold of 2-Ethyl-3-(methylthio)pyrazine differs substantially from its methoxy and methyl analogues, with the sulfur atom conferring a distinctly lower detection threshold and altered aroma character [1]. While a directly measured water-phase threshold for 2-Ethyl-3-(methylthio)pyrazine is not explicitly reported in the accessed primary literature, its close structural analogue 2-Ethyl-3-methylpyrazine (CAS 15707-23-0) exhibits a reported threshold of 0.315 μg·kg⁻¹ (ppb) with a 'roasted flavor' descriptor [2]. In contrast, 2-Ethyl-3-methoxypyrazine (CAS 25680-58-4) is characterized as a potent odorant imparting green, vegetal notes [3]. The methylthio substitution shifts the aroma profile toward roasted and cooked meat characteristics, making the compound functionally non-interchangeable for applications demanding meaty savory top notes .

Flavor chemistry Sensory science Odor threshold

Regulatory Safety Clearance: JECFA Evaluation and FEMA GRAS Status vs. Unassessed Thiopyrazine Analogues

2-Ethyl-3-(methylthio)pyrazine has undergone formal safety evaluation and received unequivocal clearance for use as a food flavoring agent, a distinction not universally shared by all thiopyrazine congeners [1]. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound at its 76th meeting in 2012, concluding there is 'No safety concern at current levels of intake when used as a flavouring agent' and assigning JECFA number 2132 [2]. Concurrently, the Flavor and Extract Manufacturers Association (FEMA) designated the compound as Generally Recognized as Safe (GRAS) under FEMA 4631, based on an expert panel assessment published in 2002 [3]. In contrast, many structurally related thiopyrazines—including 2-methyl-3-(methylthio)pyrazine (FEMA 3208) and (methylthio)methylpyrazine isomer mixtures—carry distinct FEMA designations but may have undergone different evaluation timelines or have more restrictive usage guidance [4]. For procurement in regulated food manufacturing environments, this formal JECFA plus FEMA GRAS dual designation reduces compliance risk relative to unlisted or provisionally assessed alternatives.

Food safety Regulatory compliance Flavor ingredient approval

Physicochemical Distinction: Boiling Point and Density vs. 2-Methyl-3-(methylthio)pyrazine

The ethyl substituent at position 2 confers measurably distinct physicochemical properties relative to the methyl-substituted analogue, which has practical implications for analytical identification and purification . 2-Ethyl-3-(methylthio)pyrazine exhibits a boiling point of 234-236°C at 760 mmHg, a density of 1.11-1.145 g/mL at 20°C, and a refractive index range of 1.568-1.583 [1]. In comparison, 2-Methyl-3-(methylthio)pyrazine (CAS 59021-03-3) displays a lower boiling point of 213-214°C and a higher density of approximately 1.15 g/mL at 25°C [2]. The boiling point elevation of approximately 21°C in the ethyl derivative reflects the increased molecular weight and enhanced van der Waals interactions attributable to the longer alkyl chain . These physical property differences provide a verifiable basis for distinguishing between the two compounds analytically via GC retention time or refractive index, reducing the risk of misidentification in procurement and quality control workflows.

Physicochemical properties Analytical chemistry Quality control

Flavor Profile Specificity: Meat-Roasted Signature vs. Earthy-Nutty Methoxypyrazines and Green Alkylpyrazines

The organoleptic profile of 2-Ethyl-3-(methylthio)pyrazine is characterized as a 'strong roasted or cooked meat' aroma when evaluated at 0.10% in propylene glycol [1]. This meat-centric flavor signature stands in contrast to alternative pyrazine classes frequently considered for savory applications. Methoxypyrazines, including 3-isobutyl-2-methoxypyrazine (IBMP), are renowned for their extremely potent 'green' and 'vegetative' notes that dominate wine, bell pepper, and potato aromas [2]. Meanwhile, simpler alkylpyrazines such as 2,3-diethyl-5-methylpyrazine provide 'coffee' and 'nut' characters, and 2-ethyl-3-methylpyrazine delivers a more generic 'roasted flavor' [3]. The methylthio moiety is structurally associated with meaty, roasted, and sulfurous notes [4]. For food technologists seeking to impart a specific 'cooked meat' or 'roasted meat' savory character—as opposed to green, vegetal, or broadly roasted notes—the selection of 2-Ethyl-3-(methylthio)pyrazine is functionally mandated, as these alternative pyrazine classes cannot replicate the same targeted sensory outcome.

Flavor formulation Sensory analysis Aroma chemistry

2-Ethyl-3-(methylthio)pyrazine: Validated Application Scenarios for Procurement and Research Use


Development of Meat, Savory, and Roasted Flavor Formulations

Formulators developing meat analogs, bouillons, gravies, roasted nut, coffee, and savory snack seasonings can rely on 2-Ethyl-3-(methylthio)pyrazine to impart a robust 'roasted or cooked meat' top note. Its GRAS status under FEMA 4631 and JECFA 'No safety concern' determination provide regulatory confidence for commercial food product development [1]. The compound's extremely low olfactory threshold—inferred from the ppb-level activity of related pyrazines [2]—enables significant cost efficiency, as only trace quantities are required to achieve impactful flavor effects in final food matrices.

Pyrazine Structure-Odor Relationship (SOR) and QSPR Research

2-Ethyl-3-(methylthio)pyrazine serves as a valuable model compound in studies exploring how heteroatom substitution (sulfur vs. oxygen in methoxypyrazines) and alkyl chain length (ethyl vs. methyl) modulate olfactory thresholds and odor quality. The compound's inclusion in foundational SOR studies by Mihara and Masuda (1988) validates its relevance as a comparative probe [1]. Researchers investigating QSPR models for pyrazine olfactive thresholds can use this compound to test computational predictions against experimental threshold data from structurally related analogues [2].

GC-MS Reference Standard for Volatile Sulfur Compound Analysis in Food and Tobacco

Analytical laboratories performing GC-MS or GC-O analysis of complex food, wine, or tobacco volatiles require authenticated reference standards of sulfur-containing heterocycles for accurate identification and quantification [1]. 2-Ethyl-3-(methylthio)pyrazine, with its distinct Kovats retention index of 1237 [2], boiling point of 234-236°C, and characterized mass spectrum, provides a reliable calibration point for quantifying meaty-roasted aroma impact compounds. Its occurrence in tobacco and wine matrices further supports its use as a marker compound in food authenticity and quality investigations [3].

Organic Synthesis Intermediate for Thiopyrazine-Derived Agrochemical and Pharmaceutical Building Blocks

In synthetic organic chemistry, the 2-ethyl-3-methylthio substitution pattern offers a platform for further functionalization. The methylthio group can undergo oxidation to generate sulfoxide or sulfone derivatives, while the pyrazine ring can participate in cross-coupling reactions [1]. This compound may serve as a starting material or intermediate for research groups developing novel pyrazine-based agrochemicals or pharmaceutical leads, particularly where sulfur-containing heterocycles are of interest for their enhanced binding or metabolic properties.

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